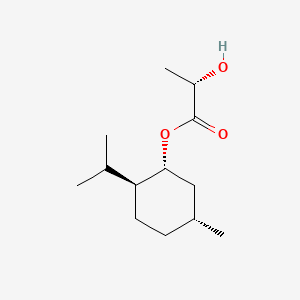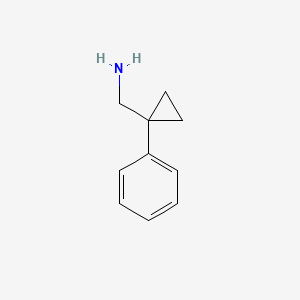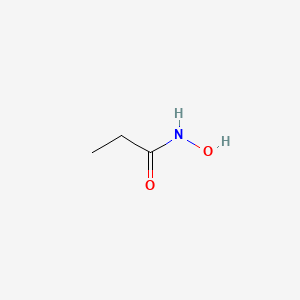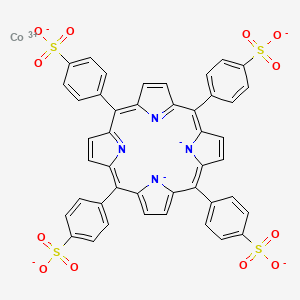
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a coordination compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their role in various biological and chemical processes due to their unique structure, which consists of a porphyrin ring coordinated to a metal ion. This compound is particularly notable for its applications in catalysis, photochemistry, and electrochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin typically involves the metallation of the free-base porphyrin, tetrakis(4-sulfonatophenyl)porphyrin, with a cobalt salt. One common method is to dissolve the free-base porphyrin in a suitable solvent, such as dimethylformamide (DMF), and then add a cobalt salt, such as cobalt(II) chloride. The reaction mixture is heated under reflux conditions to facilitate the incorporation of the cobalt ion into the porphyrin ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the cobalt center and the porphyrin ring.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: Substitution reactions involve the replacement of ligands coordinated to the cobalt center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) species, while reduction reactions typically produce cobalt(II) species .
Aplicaciones Científicas De Investigación
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin involves its ability to coordinate to various substrates and facilitate electron transfer reactions. The cobalt center can undergo changes in oxidation state, which allows it to participate in redox reactions. The porphyrin ring provides a stable framework that supports these redox processes and enhances the compound’s catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III)-tetrakis(4-sulfonatophenyl)porphyrin: Similar to the cobalt compound but with iron as the central metal ion.
Manganese(III)-tetrakis(4-sulfonatophenyl)porphyrin: Another metalloporphyrin with manganese as the central metal ion.
Uniqueness
Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is unique due to its specific redox properties and stability under various reaction conditions. Its ability to undergo multiple oxidation states makes it particularly versatile in catalysis and other applications .
Propiedades
IUPAC Name |
cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4O12S4.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYPEZWINKTRM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24CoN4O12S4-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91629-46-8 |
Source


|
| Record name | Cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091629468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


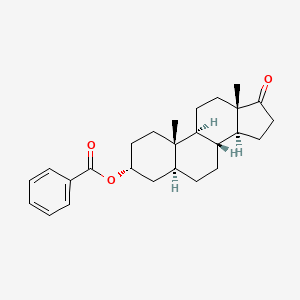

![Benzo[a]pyrene-3,6-diol](/img/structure/B1212835.png)
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1212837.png)
![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)
